2,10-Dimethylundecan-6-one

Boiling point Distillation Vapor pressure

2,10-Dimethylundecan-6-one (CAS 84012-62-4) is a branched aliphatic ketone (C₁₃H₂₆O, MW 198.34 g·mol⁻¹) belonging to the 6-undecanone subclass. The molecule features a central carbonyl group symmetrically flanked by two isohexyl chains, with methyl substituents at the 2- and 10-positions.

Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
CAS No. 84012-62-4
Cat. No. B12651537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,10-Dimethylundecan-6-one
CAS84012-62-4
Molecular FormulaC13H26O
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=O)CCCC(C)C
InChIInChI=1S/C13H26O/c1-11(2)7-5-9-13(14)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3
InChIKeyGEDUSQFJZAKUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,10-Dimethylundecan-6-one CAS 84012-62-4: Core Identity and Physicochemical Baseline for Sourcing Decisions


2,10-Dimethylundecan-6-one (CAS 84012-62-4) is a branched aliphatic ketone (C₁₃H₂₆O, MW 198.34 g·mol⁻¹) belonging to the 6-undecanone subclass. The molecule features a central carbonyl group symmetrically flanked by two isohexyl chains, with methyl substituents at the 2- and 10-positions . This symmetrical branching architecture distinguishes it from linear undecanone analogs and from regioisomers such as 6,10-dimethylundecan-2-one, imparting a unique combination of boiling point (244.5 °C at 760 mmHg), density (0.823 g·cm⁻³), refractive index (1.429), and flash point (76.3 °C) that directly impacts solvent selection, separation method development, and product formulation . The compound has been identified as a constituent of diesel engine emissions and has been studied for its cellular toxicity profile, including protein synthesis inhibition and apoptosis induction .

Why Generic Undecanone Substitution Cannot Replace 2,10-Dimethylundecan-6-one in Research and Industrial Applications


Substituting 2,10-dimethylundecan-6-one with unbranched undecan-6-one or with a regioisomer such as 6,10-dimethylundecan-2-one introduces quantifiable deviations in boiling point, refractive index, and hydrophobicity that can compromise chromatographic retention, solvent evaporation profiles, and biological activity readouts. The symmetrical 2,10-dimethyl branching raises the normal boiling point to 244.5 °C—approximately 16 °C higher than linear undecan-6-one (228 °C) and 12–13 °C higher than the 2-ketone isomer (231–233 °C)—altering vapour–liquid equilibrium in reactive distillations and headspace analyses [1]. Additionally, the 6‑position of the carbonyl generates a distinct dipole environment compared to the terminal 2‑position isomer, affecting both infrared absorption signatures and nucleophilic addition kinetics. These differences are not cosmetic; they translate into experimentally observable shifts in GC retention time, mass spectral fragmentation patterns, and cell-based toxicity endpoints, making direct generic substitution scientifically invalid without re-validation .

Quantitative Differentiation of 2,10-Dimethylundecan-6-one: Head-to-Head Physicochemical Evidence for Comparator Selection


Boiling Point Elevation vs. Linear Undecan-6-one: A 16.5 °C Distillation and Evaporation Advantage

2,10-Dimethylundecan-6-one exhibits a normal boiling point of 244.5 °C at 760 mmHg, compared with 228 °C for straight-chain undecan-6-one (CAS 927-49-1) . The 16.5 °C elevation arises from the increased van der Waals surface area and chain entanglement introduced by the two terminal isohexyl branches, which reduces vapour pressure at a given temperature . This difference directly influences fractional distillation cut points and solvent evaporation rates in coating or resin formulations.

Boiling point Distillation Vapor pressure

Refractive Index Differentiation from the 2-Ketone Regioisomer: Purity Monitoring by Refractometry

The refractive index (n) of 2,10-dimethylundecan-6-one is reported as 1.429–1.430, whereas the regioisomer 6,10-dimethylundecan-2-one (tetrahydrogeranyl acetone, CAS 1604-34-8) exhibits a significantly higher range of 1.433–1.439 at 20 °C [1]. The lower refractive index of the 6‑ketone is consistent with the central location of the carbonyl dipole, which reduces molecular polarizability anisotropy compared with the terminal 2‑ketone arrangement. This 0.004–0.010 unit difference is readily resolved by a standard Abbe refractometer and provides a rapid, non-destructive identity and purity check.

Refractive index Quality control Isomer identification

Flash Point Margin vs. Linear Undecan-6-one: Solvent Safety Classification Relevance

The flash point of 2,10-dimethylundecan-6-one is 76.3 °C, which is approximately 12 °C lower than the flash point of linear undecan-6-one (88 °C) . This 11.7 °C reduction moves the compound closer to the threshold for flammable liquid classification (typically ≤ 60 °C under GHS) and affects storage, ventilation, and transport requirements. While both compounds remain above the 60 °C cut-off, the narrower safety margin of the branched ketone may increase regulatory scrutiny in jurisdictions with strict combustible-liquid definitions.

Flash point Safety classification Transport regulations

LogP and Hydrophobicity Shift Relative to Unbranched Undecan-6-one: Implications for Partitioning and Bioavailability

The computed octanol-water partition coefficient (logP) of 2,10-dimethylundecan-6-one is estimated at 4.53–4.79 (ACD/Labs) or 4.3 (XlogP3) . In contrast, linear undecan-6-one has an estimated logP of approximately 3.8–4.0 [1]. The 0.5–0.8 log unit increase arises from the additional methylene surface area contributed by the two isohexyl branches and translates into a roughly 3- to 6-fold higher theoretical octanol-water partition coefficient. This magnitude of logP shift is sufficient to affect retention time in reversed-phase HPLC and to alter cell-membrane permeability in toxicological assays.

LogP Hydrophobicity Partition coefficient

Cellular Toxicity Profile: Apoptosis Induction and Antiviral Activity Versus Structurally Related Diesel Ketones

2,10-Dimethylundecan-6-one has been reported to cause cell death through inhibition of protein synthesis and activation of programmed cell death (apoptosis) and to exhibit antiviral properties against herpes simplex virus (HSV) . While quantitative IC₅₀ or selectivity index data are not publicly available in peer-reviewed form for a direct head-to-head comparison with 6,10-dimethylundecan-2-one or undecan-6-one, the combination of apoptosis induction plus antiviral activity has not been reported for the positional isomer, suggesting that the 6‑ketone architecture may contribute to a distinct biological interaction profile. This compound is also identified as a major component of diesel engine emissions, a context in which its specific toxicological signature may differ from co-emitted linear ketones.

Cytotoxicity Apoptosis Antiviral

HPLC Retention and Separation Selectivity vs. Regioisomer on Mixed-Mode Stationary Phases

2,10-Dimethylundecan-6-one has been successfully resolved using a Newcrom R1 reverse-phase HPLC column with acetonitrile/water/phosphoric acid mobile phase, demonstrating compatibility with mixed-mode separation mechanisms [1]. The central carbonyl position provides a distinct hydrogen-bond acceptor geometry compared with the terminal 2‑ketone regioisomer, resulting in differential retention on columns that exploit both hydrophobic and ion-exchange interactions. While head-to-head retention factor (k′) comparisons are not publicly available, the documented scalability of this method from analytical to preparative scale makes the 6‑ketone a practical choice for impurity isolation and pharmacokinetic sample preparation where the regioisomer may co-elute with matrix components.

HPLC Separation Mixed-mode chromatography

Procurement-Relevant Application Scenarios for 2,10-Dimethylundecan-6-one Based on Quantitative Differentiation Evidence


Diesel Particulate Matter Toxicology Studies Requiring a Defined, Apoptosis-Inducing Ketone Probe

Environmental toxicology laboratories investigating the cellular mechanisms of diesel exhaust constituents can select 2,10-dimethylundecan-6-one as a chemically defined, single-component probe for apoptosis induction and protein synthesis inhibition . Its identification as a major emission component, combined with its 16.5 °C boiling point elevation over linear undecan-6-one, ensures that it can be obtained in high purity by fractional distillation and used in cell-exposure experiments without interference from more volatile co-contaminants .

Antiviral Screening Campaigns Targeting Herpes Simplex Virus with Novel Ketone Scaffolds

Medicinal chemistry groups exploring structure–activity relationships around aliphatic ketones can prioritise 2,10-dimethylundecan-6-one based on its reported anti-HSV activity . The availability of a validated HPLC method on Newcrom R1 columns facilitates purity verification and preparative-scale isolation of the compound for in vitro plaque-reduction assays [1]. The distinct refractive index (1.429–1.430) provides a rapid identity confirmation before biological testing, reducing the risk of regioisomer cross-contamination.

Method Development for GC-MS or HPLC Analysis of Branched Ketones in Environmental Samples

Analytical laboratories developing targeted methods for oxygenated volatile organic compounds in air or water can use 2,10-dimethylundecan-6-one as a reference standard. Its higher logP (4.3–4.79) relative to linear undecan-6-one (logP ≈ 3.8–4.0) shifts its retention time in reversed-phase chromatography, enabling resolution from co-occurring straight-chain ketones . The lower flash point (76.3 °C vs. 88 °C) also serves as a supplementary identification parameter during method validation .

Specialty Solvent or Intermediate for High-Temperature Organic Synthesis

Process chemists requiring a high-boiling, aprotic solvent with moderate polarity can select 2,10-dimethylundecan-6-one for reactions conducted above 200 °C where lower-boiling undecan-6-one (228 °C) would evaporate excessively . Its symmetrical branching reduces the melting point below typical room temperature (predicted melting point 4.37 °C ), maintaining liquid handling convenience while providing a 16.5 °C higher boiling ceiling than the linear parent compound.

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